molecular formula C22H22N4O3S B2887164 5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923123-88-0

5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2887164
CAS RN: 923123-88-0
M. Wt: 422.5
InChI Key: HMTODQUXMMVIJE-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including a methoxy group, a dimethyl group, an imidazo[1,2-a]pyrimidin-2-yl group, and a benzenesulfonamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The imidazo[1,2-a]pyrimidin-2-yl group, in particular, is a heterocyclic ring system that can contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and dimethyl groups could influence its solubility, while the imidazo[1,2-a]pyrimidin-2-yl group could influence its stability and reactivity .

Scientific Research Applications

Antiviral Research

The imidazo[1,2-a]pyridine moiety, which is part of the compound’s structure, has been associated with antiviral properties . This suggests that our compound could be useful in the development of new antiviral drugs, especially as researchers seek treatments for emerging viral infections.

Anticancer Activity

Compounds with the imidazo[1,2-a]pyridine structure have shown promise in anticancer research . The compound could be investigated for its efficacy in inhibiting the growth of cancer cells, potentially leading to new therapeutic options for cancer treatment.

Antibacterial Applications

The antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including potential activity against Staphylococcus aureus, make them candidates for antibacterial drug development . Research into the compound’s effectiveness against a range of bacterial infections could be highly beneficial.

Antifungal and Antituberculosis

Imidazo[1,2-a]pyridines also exhibit antifungal and antituberculosis effects . The compound could be explored for use in treating fungal infections and tuberculosis, contributing to the fight against these persistent health challenges.

Sedative and Anxiolytic Drugs

Some imidazo[1,2-a]pyridine derivatives are used in sedatives and anxiolytic drugs . Investigating the compound’s potential effects on the central nervous system could lead to the development of new medications for anxiety and sleep disorders.

Cyclin-dependent Kinase (CDK) Inhibitors

The compound’s structure is similar to other molecules that have been described as CDK inhibitors . CDKs play a crucial role in cell cycle regulation, and inhibitors are valuable for research into cell division and cancer.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-11-15(2)21(12-20(14)29-4)30(27,28)25-18-7-5-17(6-8-18)19-13-26-10-9-16(3)23-22(26)24-19/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTODQUXMMVIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

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